molecular formula C11H16O2 B12698936 Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate CAS No. 93963-21-4

Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate

Cat. No.: B12698936
CAS No.: 93963-21-4
M. Wt: 180.24 g/mol
InChI Key: UHBUKFKTICTRIO-UHFFFAOYSA-N
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Description

Bicyclo(221)hept-5-en-2-yl isobutyrate is an organic compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane framework with an isobutyrate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate typically involves the esterification of bicyclo[2.2.1]hept-5-en-2-ol with isobutyric acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, ethers, or other substituted derivatives.

Scientific Research Applications

Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The bicyclic structure provides rigidity and stability, influencing its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo(2.2.1)hept-5-en-2-yl acetate
  • Bicyclo(2.2.1)hept-5-en-2-yl propionate
  • Bicyclo(2.2.1)hept-5-en-2-yl butyrate

Uniqueness

Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. The isobutyrate group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different environments.

Properties

CAS No.

93963-21-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl 2-methylpropanoate

InChI

InChI=1S/C11H16O2/c1-7(2)11(12)13-10-6-8-3-4-9(10)5-8/h3-4,7-10H,5-6H2,1-2H3

InChI Key

UHBUKFKTICTRIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CC2CC1C=C2

Origin of Product

United States

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